molecular formula C10H11FN2O2 B8586868 2-(4-Fluoro-2-nitrophenyl)-N,N-dimethylethen-1-amine CAS No. 96631-90-2

2-(4-Fluoro-2-nitrophenyl)-N,N-dimethylethen-1-amine

Cat. No. B8586868
M. Wt: 210.20 g/mol
InChI Key: HSUNOBHQLAOKKH-UHFFFAOYSA-N
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Patent
US05929072

Procedure details

To a solution of 4-fluoro-2-nitrotoluene (5 g, 32 mmol) in DMF (32 ml) was added dimethylformamide dimethyl acetal (5.56 ml, 42 mmol) and the mixture warmed at 140° C. for 18 hours in Argon atmosphere. Then the solution was allowed to reach room temperature and diethyl ether (100 ml) and water (100 ml) was added. The organic layer was washed with water (2×100 ml) and brine (1×100 ml), dried (MgSO4) and solvent concentrated at reduced pressure, affording N,N-dimethyl-2-(4-fluoro-2-nitrophenyl)ethenylamine as a red solid. No further purification was necessary.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.56 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.CO[CH:14](OC)[N:15]([CH3:17])[CH3:16].C(OCC)C.O>CN(C=O)C>[CH3:14][N:15]([CH:17]=[CH:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][C:4]=1[N+:9]([O-:11])=[O:10])[CH3:16]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
5.56 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
32 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
WASH
Type
WASH
Details
The organic layer was washed with water (2×100 ml) and brine (1×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) and solvent
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(C)C=CC1=C(C=C(C=C1)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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